molecular formula C7H9NO B7725212 2-(Aminomethyl)phenol CAS No. 50312-64-6

2-(Aminomethyl)phenol

Cat. No.: B7725212
CAS No.: 50312-64-6
M. Wt: 123.15 g/mol
InChI Key: KPRZOPQOBJRYSW-UHFFFAOYSA-N
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Description

2-(Aminomethyl)phenol is an organic compound with the molecular formula C7H9NO. It consists of a benzene ring substituted with an amino group (-NH2) and a hydroxyl group (-OH) on adjacent carbon atoms. This compound is known for its versatility in synthetic organic chemistry and its applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Aminomethyl)phenol can be synthesized through several methods. One common approach involves the reduction of 2-nitrobenzyl alcohol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reaction of 2-chloromethylphenol with ammonia under high pressure and temperature .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of 2-nitrobenzyl alcohol. This method is preferred due to its efficiency and high yield. The reaction is typically carried out in a hydrogenation reactor with a palladium on carbon catalyst at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)phenol is unique due to the specific positioning of its amino and hydroxyl groups, which allows for distinct reactivity and interactions compared to its analogs. This unique structure makes it particularly useful in specific synthetic and research applications .

Properties

IUPAC Name

2-(aminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRZOPQOBJRYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70902921
Record name NoName_3497
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

932-30-9, 50312-64-6
Record name 2-(Aminomethyl)phenol
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Record name 2-(Aminomethyl)phenol
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Record name (Aminomethyl)phenol
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Record name 2-(aminomethyl)phenol
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Record name 2-(aminomethyl)phenol
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Record name 2-(AMINOMETHYL)PHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2-(Aminomethyl)phenol relate to its saluretic activity?

A1: Research has shown that the specific arrangement of functional groups in this compound is crucial for its saluretic effects. [, , , , ] Modifying the position of the aminomethyl group or replacing the phenolic hydroxyl or aminomethyl groups significantly diminishes the compound's ability to increase salt excretion. [, ] Additionally, substituting the nitrogen with bulky groups or groups resistant to hydrolysis also reduces saluretic activity. [] Interestingly, spiroannulation and quaternization can separate the saluretic and antihypertensive effects observed in some derivatives. []

Q2: Can you elaborate on the importance of the neighboring ionizable 1-hydroxyl and 2-aminomethyl groups in this compound derivatives for their biological activity?

A2: The proximity of the 1-hydroxyl and 2-aminomethyl groups in this compound derivatives is essential for their ability to inhibit swelling-activated chloride channels in human neutrophils. [] This interaction likely involves the formation of secondary ring structures, contributing to the compound's potency. []

Q3: How does the rate of hydrolysis affect the saluretic activity of spiroannulated 2-(Aminomethyl)phenols?

A3: Studies indicate an inverse relationship between the rate of hydrolysis and saluretic effects in spiroannulated 2-(Aminomethyl)phenols. [] Compounds with slower in vivo hydrolysis rates tend to exhibit stronger saluretic activity. [] This suggests that the intact spiroannulated structure is important for interacting with the biological target responsible for salt excretion.

Q4: Which structural modifications in the this compound scaffold led to improved potency as chloride channel inhibitors?

A4: Introducing a 5-aza isostere to the 2-(Aminomethyl)-4-(1,1-dimethylethyl)-6-iodophenol structure resulted in a compound (4-(aminomethyl)-6-(1,1-dimethylethyl)-2-iodo-3-pyridinol dihydrochloride) with high saluretic diuretic activity in both rats and dogs. [] This highlights the potential of exploring isosteric replacements within the scaffold for optimizing biological activity.

Q5: Does the rate of kill of antimalarial compounds relate to their mode of action?

A5: Yes, research suggests a strong correlation between the rate of kill and the mode of action for antimalarial compounds. [] For instance, inhibitors targeting PfATP4 exhibit faster cytocidal action compared to those affecting parasite hemoglobin catabolism, dihydrofolate reductase-thymidylate synthase (DHFR-TS), dihydroorotate dehydrogenase (DHODH), or the bc1 complex. [] Interestingly, specific core scaffolds like diamino-glycerols and this compound display intrinsic rapid cytocidal activity. [] This information helps guide medicinal chemistry efforts to develop faster-acting antimalarial drugs.

Q6: What are the applications of 2-(Aminomethyl)phenols in organic synthesis?

A7: 2-(Aminomethyl)phenols are versatile building blocks in organic synthesis. They serve as precursors for 2-substituted 1,3-benzoxazines through reactions with aldehydes or paraformaldehyde. [] These benzoxazines are important heterocyclic compounds with applications in various fields.

Q7: How are this compound derivatives utilized in synthesizing dibenzo[b,f][1,4]oxazepines (DBOs)?

A8: Dibenzo[b,f][1,4]oxazepines (DBOs) are a class of compounds with diverse pharmacological activities. This compound derivatives act as crucial building blocks in synthesizing DBOs. One common approach involves reacting a substituted this compound with a substituted 2-nitro-1-bromobenzene, ultimately leading to the formation of the DBO structure. []

Q8: Can you provide examples of reactions where this compound derivatives are employed as supporting ligands or modifiers for catalysts?

A9: Research demonstrates the effectiveness of this compound-modified materials as catalyst supports. For example, rhodium nanoparticles supported on 2-(aminomethyl)phenols-modified Fe3O4 spheres show promise as magnetically recoverable catalysts for reducing nitroarenes and degrading dyes in water. [] Furthermore, 2-(Aminomethyl)phenols-modified boehmite nanoparticles have shown potential as catalysts for carbon-carbon bond formation reactions. [] These examples highlight the ability of this compound derivatives to enhance catalytic activity and facilitate catalyst recovery due to their ability to bind metal species and their potential for further functionalization.

Q9: Have computational methods been applied to study this compound and its derivatives?

A9: While specific examples of computational studies on this compound are limited within the provided abstracts, it is worth noting that computational chemistry is routinely employed to investigate structure-activity relationships (SAR) and design novel molecules with improved properties. Techniques like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies can offer valuable insights into the interaction of these compounds with their biological targets, helping to rationalize observed experimental results and guide further optimization efforts.

Q10: What are the pharmacological effects of 2-(Aminomethyl)phenols?

A11: 2-(Aminomethyl)phenols, specifically some 4-alkyl-6-halo derivatives, have shown significant saluretic and diuretic activities in rats and dogs. [] This means they can increase the excretion of salt and water through urine. Additionally, some derivatives exhibit antihypertensive activity. [, ] For example, compound 2 (2-(aminomethyl)-4-(1,1-dimethylethyl)-6-iodophenol) displayed potent saluretic, diuretic, and antihypertensive effects. []

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